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Compound of Interest

Compound Name: N-Benzyldiethanolamine

Cat. No.: B085505

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Benzyldiethanolamine, a tertiary amine with applications in the synthesis of various chemical
compounds, including macrocyclic ligands and chelating agents.[1] The guide is intended for
researchers, scientists, and professionals in drug development, offering a detailed analysis of
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

e IUPAC Name: 2,2'-(Benzylimino)diethanol

Synonyms: N,N-Bis(2-hydroxyethyl)benzylamine[2]

CAS Number: 101-32-6[1]

Molecular Formula: C11H17NO2[2]

Molecular Weight: 195.26 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The following tables summarize the proton (*H) and carbon-13 (*3C) NMR spectral
data for N-Benzyldiethanolamine.

2.1. 'H NMR Spectral Data
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The *H NMR spectrum provides information about the different types of protons in the molecule
and their neighboring environments.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.32 m 5H Aromatic-H (CeHs)
3.73 S 2H CHz2Ph
3.63 t 4H -CH20H
2.89 brs 2H -OH
2.74 t 4H -NCHz2-

Table 1: *H NMR
spectral data for N-
Benzyldiethanolamine
in CDCls. Data
sourced from The
Royal Society of
Chemistry.[1]

2.2. 3C NMR Spectral Data

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
While specific experimental data for N-Benzyldiethanolamine is not readily available,
expected chemical shifts can be predicted based on its structure and data from similar
compounds.
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Chemical Shift (8) ppm (Predicted)

Assignment

~138-140 Quaternary Aromatic-C
~128-129 Aromatic-CH

~127 Aromatic-CH

~60 -CH20H

~58 CH2Ph

~55 -NCH.-

Table 2: Predicted 33C NMR chemical shifts for

N-Benzyldiethanolamine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.[1]

Wavenumber (cm~—2) Intensity Assignment

3400-3300 Broad O-H stretch (hydroxyl groups)
3100-3000 Medium Aromatic C-H stretch
3000-2800 Medium Aliphatic C-H stretch
1250-1000 Medium-Weak C-N stretch (tertiary amine)

Table 3: Characteristic IR
absorption bands for N-

Benzyldiethanolamine.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The molecular ion peak
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([M]*) for N-Benzyldiethanolamine would be observed at an m/z of 195. The fragmentation
pattern is expected to be dominated by the stable benzyl cation.

miz Interpretation

195 [M]* Molecular ion

164 [M - CH20H]*

105 [M - CaH1002]*

91 [C7H7]* (Benzyl cation, base peak)

Table 4: Predicted major fragmentation peaks
for N-Benzyldiethanolamine in Mass

Spectrometry.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.
Protocol 1: NMR Spectroscopy
Objective: To acquire high-resolution *H and 3C NMR spectra of N-Benzyldiethanolamine.

Materials:

N-Benzyldiethanolamine sample (5-10 mg)

Deuterated solvent (e.g., CDClI3)

5 mm NMR tube

Pipette and syringe filter

Tetramethylsilane (TMS) internal standard

NMR Spectrometer (400 MHz or higher recommended)[3]

Procedure:
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e Sample Preparation:

o

Accurately weigh 5-10 mg of purified N-Benzyldiethanolamine.[3]

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a

[¢]

small vial.[3]

Add a small amount of TMS as an internal standard (signal at 0.00 ppm).[3]

[¢]

[¢]

Filter the solution through a syringe filter or a pipette with a cotton plug directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.[3]

o Data Acquisition:
o Insert the NMR tube into the spectrometer.
o Tune and shim the instrument to ensure a homogeneous magnetic field.

o ForiH NMR:

Use a standard single-pulse experiment.

Set the spectral width to approximately 12-16 ppm.

Acquisition time should be 2-3 seconds with a relaxation delay of 1-2 seconds.[3]

Collect 8-16 scans for a sample of this concentration.[3]

o For 13C NMR:

Use a standard proton-decoupled experiment.

Set the spectral width to approximately 200-220 ppm.

Acquisition time should be 1-2 seconds with a relaxation delay of 2-5 seconds.[3]

Collect 1024 or more scans to achieve an adequate signal-to-noise ratio.[3]

o Data Processing:
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[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

(¢]

Manually phase the spectrum and apply a baseline correction.[3]

[¢]

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[3]

[¢]

Integrate the peaks in the *H NMR spectrum and identify the chemical shifts and
multiplicities of all signals.

Protocol 2: IR Spectroscopy

Objective: To obtain the FTIR spectrum of N-Benzyldiethanolamine to identify its functional
groups.

Materials:

o FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates
(NaCl or KBr).

¢ N-Benzyldiethanolamine sample (liquid).
e Solvent for cleaning (e.g., isopropanol or acetone).
Procedure (using ATR):
e Background Spectrum:
o Ensure the ATR crystal is clean.

o Record a background spectrum of the empty ATR accessory. This will be subtracted from
the sample spectrum.

e Sample Analysis:

o Place a small drop of the liquid N-Benzyldiethanolamine sample directly onto the ATR
crystal.

o Acquire the sample spectrum. The instrument will automatically subtract the background.
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e Cleaning:

o Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent (e.g.,
isopropanol) and allow it to dry completely.

Procedure (using Salt Plates for Neat Liquid):

e Sample Preparation:

o Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate.

o Place a second salt plate on top, spreading the liquid into a thin, uniform film.

» Data Acquisition:

o Place the salt plate assembly into the sample holder of the FTIR spectrometer.

o Acquire the IR spectrum over the range of 4000-400 cm~1.[4]

e Cleaning:

o Disassemble the salt plates and rinse them with a dry solvent (e.g., anhydrous acetone or
chloroform). Store them in a desiccator to prevent damage from moisture.

Protocol 3: Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of N-
Benzyldiethanolamine.

Materials:

Gas Chromatograph-Mass Spectrometer (GC-MS) system.

N-Benzyldiethanolamine sample.

Volatile solvent (e.g., dichloromethane or methanol).

Microsyringe.
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Procedure:

e Sample Preparation:

o Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like
dichloromethane.

e Instrument Setup:

o Tune and calibrate the mass spectrometer according to the manufacturer's protocol to
ensure accurate mass assignments.[5]

o Set the GC parameters:

Injector Temperature: 250 °C[6]

Column: A suitable capillary column (e.g., DB-5MS).[6]

Oven Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then
ramp at a rate of 8-10 °C/min to a final temperature of around 280-300 °C.[6]

Carrier Gas: Helium at a constant flow rate.[6]

o Set the MS parameters:

» |onization Mode: Electron Impact (El) at 70 eV.

» Mass Range: Scan from m/z 40 to 500.

» |on Source Temperature: ~230 °C[6]

e Injection and Analysis:

o Inject 1 pL of the prepared sample solution into the GC inlet.[6]

o Start the data acquisition. The sample will be separated by the GC and then analyzed by
the MS.

e Data Analysis:
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o Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to
N-Benzyldiethanolamine.

o Examine the mass spectrum for this peak to identify the molecular ion and the major
fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N-Benzyldiethanolamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of N-
Benzyldiethanolamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085505#spectroscopic-data-for-n-
benzyldiethanolamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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